Donepezil hydrochloride
Overview
Description
Synthesis Analysis
Donepezil hydrochloride is synthesized from 5,6-dimethoxy-1-indanone through a series of chemical reactions including condensation, catalytic hydrogenation, N-benzylation, and salification. The process is characterized by mild reaction conditions, high yield, and lower production cost, making it viable for commercial scale manufacture (Zhao Jin-wu, 2011). Innovative synthesis methods have been developed to enhance the economic feasibility and efficiency of producing Donepezil hydrochloride, including processes that substitute sodium hydroxide for n-butyl lithium via phase transfer catalysis (Navanath C. Niphade et al., 2008).
Molecular Structure Analysis
The molecular structure of Donepezil hydrochloride has been thoroughly investigated using techniques such as X-ray powder diffraction, Fourier transform infrared, and solid-state nuclear magnetic resonance (NMR) spectroscopy. These studies have revealed the presence of different crystalline forms, including hydrates, which are crucial for understanding the polymorphology of pharmaceutical solids (Tae-Joon Park et al., 2009). Additionally, the crystal structure of Donepezil hydrochloride form III has been elucidated, providing insight into its polymorphic characteristics (J. Reid & J. Kaduk, 2021).
Chemical Reactions and Properties
Donepezil hydrochloride's ability to inhibit acetylcholinesterase, its primary chemical property, has been the focus of numerous studies. It exhibits a selective and potent inhibitory effect on acetylcholinesterase in the brain, contributing to its therapeutic efficacy in Alzheimer's disease management. Its chemical stability, interactions with other compounds, and the identification of impurities during synthesis, such as the dimer impurity, have been comprehensively studied to ensure the quality and safety of the drug (N. Jagadeesh et al., 2015).
Physical Properties Analysis
The physical properties of Donepezil hydrochloride, including its solubility, crystalline forms, and stability under various conditions, are essential for its formulation and therapeutic application. It exhibits different solubility profiles in water, chloroform, and other solvents, and its polymorphic forms have significant implications for its bioavailability and stability (Yousif A. Asiri & Gamal A E Mostafa, 2010).
Chemical Properties Analysis
The chemical properties of Donepezil hydrochloride, particularly its interaction with the cholinergic system through the inhibition of acetylcholinesterase, underline its therapeutic action. Studies on its metabolism, interaction with other drugs, and its selective inhibition of acetylcholinesterase versus butyrylcholinesterase offer insights into its mechanism of action and the basis for its use in Alzheimer's disease therapy (E. Shintani & Kathryn M. Uchida, 1997).
Scientific Research Applications
Down Syndrome and Alzheimer's Disease : Donepezil has been studied for its effectiveness in treating adults with Down syndrome and Alzheimer's disease, showing potential in managing these conditions (Prasher, Huxley, & Haque, 2002).
Brain Acetylcholinesterase Inhibition : Research has explored its role in inhibiting brain acetylcholinesterase in monkeys, contributing to understanding its therapeutic mechanism (Shiraishi et al., 2005).
Poststroke Aphasia : An open-label study has investigated donepezil in chronic poststroke aphasia, suggesting potential benefits in language and cognitive deficits (Berthier et al., 2003).
Analytical Methods in Tablets : A new HPLC method was developed to determine donepezil hydrochloride in tablets, crucial for quality control in pharmaceutical formulations (Pappa et al., 2002).
Dementia in Parkinson’s Disease : Its efficacy in dementia associated with Parkinson’s disease has been evaluated, indicating potential therapeutic benefits (Ravina et al., 2005).
Neurogenesis and Acetylcholinesterase Inhibition : A study showed that donepezil enhances adult hippocampal neurogenesis, providing insights into its broader neurological impacts (Kotani et al., 2008).
Cardiovascular Mortality Impact : Research has also explored its effects on cardiovascular mortality, suggesting an apparent survival benefit in treated patients (Sato et al., 2010).
Polymorphic Characterization : Donepezil hydrochloride's polymorphic forms have been characterized, which is vital for understanding its physical and chemical properties in pharmaceutical applications (Park et al., 2009).
Safety And Hazards
Donepezil hydrochloride may cause serious side effects, including slow heartbeats, light-headedness, stomach pain, heartburn, nausea, vomiting, seizures, painful or difficult urination, breathing problems, and stomach bleeding . It is contraindicated in patients with known hypersensitivity to donepezil hydrochloride or to piperidine derivatives .
Future Directions
While donepezil hydrochloride helps control the symptoms of Alzheimer’s disease, it does not cure it. Patients are advised to continue taking donepezil even if they feel well. The dosage may be increased after 4 to 6 weeks based on the patient’s response . As Alzheimer’s disease continues to be a significant global health concern, the development of drugs like donepezil remains paramount.
properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAIAVWHZJNZQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046698 | |
Record name | Donepezil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Donepezil hydrochloride | |
CAS RN |
120011-70-3, 142057-77-0 | |
Record name | Donepezil hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120011-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Donepezil hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120011703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Donepezil hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Donepezil hydrochloride | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=737535 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Donepezil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-((1-(phenylmethyl)-4-piperidinyl)methyl)-, hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (+/- )- 2- [(1- Benzyl- 4- piperidyl)methyl]- 5,6- dimethoxy- 1- indanone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DONEPEZIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O2T2PJ89D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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